molecular formula C17H21Cl2NO3 B8394828 4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester

4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8394828
M. Wt: 358.3 g/mol
InChI Key: JAYSAJAADHAKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H21Cl2NO3 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21Cl2NO3

Molecular Weight

358.3 g/mol

IUPAC Name

tert-butyl 4-(3,4-dichlorobenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H21Cl2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3

InChI Key

JAYSAJAADHAKFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a room temperature solution of 1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzylidene)piperidine (6.4 g, 18.7 mmol) in dry THF (100 mL) under argon was added diborane (22.4 ml, 1 M in THF, 22.4 mmol) and the reaction mixture was stirred for 3 h. Water (20 ml) was slowly added dropwise to kill excess diborane. Tetrahydrofuran was remove in vacuo and ether (200 mL) was added. The reaction mixture was cooled in an ice bath and Jones reagent (take 18.6 g sodium dichromate hydrate, 14 mL conc. sulfuric acid and add enough water to make 93 mL solution) was added dropwise at a rate such that the reaction temperature stayed at about 25° C. The orange solution was stirred at room temperature 2 h. The organic layer was separated and the aqueous layer was extracted twice with ether. The combined organic layers were washed twice with dilute aqueous potassium carbonate solution, dried over anhydrous magnesium sulfate, and the organics were removed. The crude reaction mixtures was flash chromatographed on flash silica gel with a gradient of 10% ethyl acetate/hexane through 15% ethyl acetate/hexane to give 4-(3,4-dichlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester (3.8 g, 10.6 mmol).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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